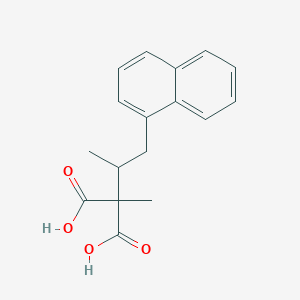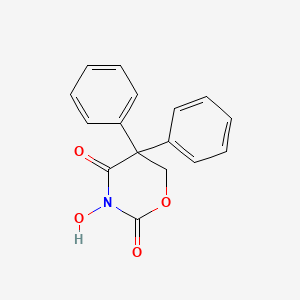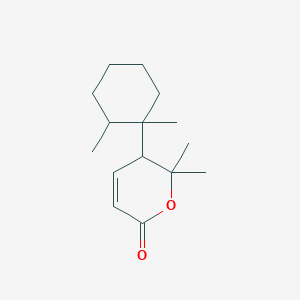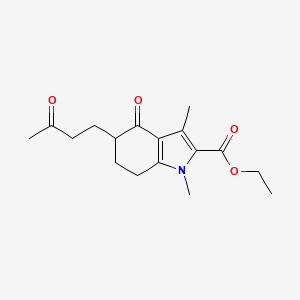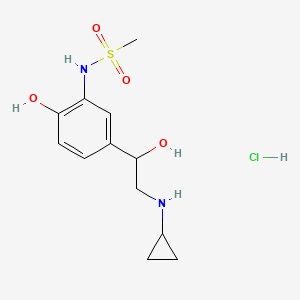
Methanesulfonanilide, 5'-(2-(cyclopropylamino)-1-hydroxyethyl)-2'-hydroxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a methanesulfonanilide core with a cyclopropylamino and hydroxyethyl substituent. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride typically involves multiple steps. One common method includes the reaction of methanesulfonanilide with cyclopropylamine under controlled conditions to introduce the cyclopropylamino group. This is followed by the addition of a hydroxyethyl group through a hydroxylation reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactions are carefully monitored to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methanesulfonanilide core can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride involves its interaction with specific molecular targets. The cyclopropylamino group is known to interact with enzymes and receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sotalol: A methanesulfonanilide beta-adrenergic antagonist used to treat arrhythmias.
Cyclopropylamine derivatives: Compounds with similar cyclopropylamino groups used in various chemical and biological applications.
Uniqueness
Methanesulfonanilide, 5’-(2-(cyclopropylamino)-1-hydroxyethyl)-2’-hydroxy-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyclopropylamino and hydroxyethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
58497-87-3 |
|---|---|
Molekularformel |
C12H19ClN2O4S |
Molekulargewicht |
322.81 g/mol |
IUPAC-Name |
N-[5-[2-(cyclopropylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O4S.ClH/c1-19(17,18)14-10-6-8(2-5-11(10)15)12(16)7-13-9-3-4-9;/h2,5-6,9,12-16H,3-4,7H2,1H3;1H |
InChI-Schlüssel |
GFRFAMUHJBIMGI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC2CC2)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14012734.png)
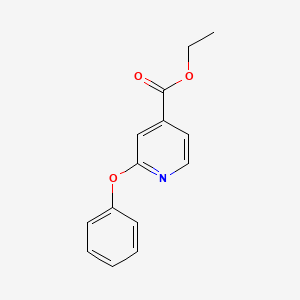
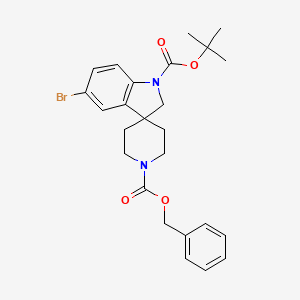
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)


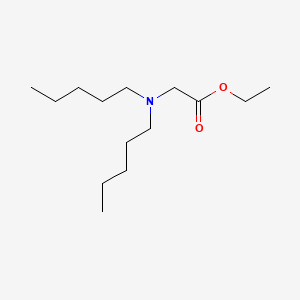
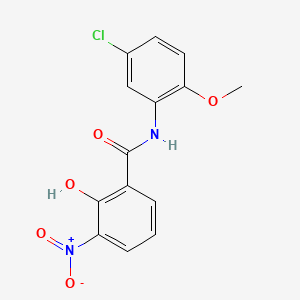
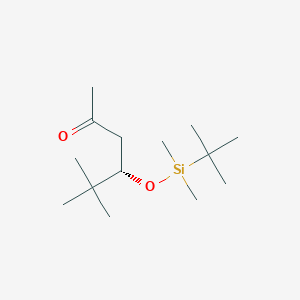
![4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline](/img/structure/B14012786.png)
